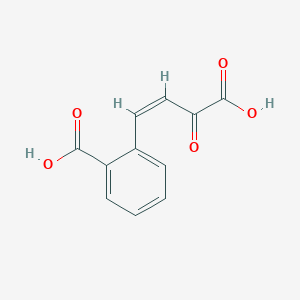
Unii-7Q26YN85LO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-348441 is a novel, first-in-class compound developed for the treatment of type 2 diabetes. It targets the glucocorticoid receptor within the liver, which is an important target for regulating glucose output. In preclinical studies, A-348441 has shown promising results in normalizing blood glucose levels and lowering elevated lipids in diabetic and dyslipidemic animals .
Preparation Methods
The preparation of A-348441 involves synthetic routes that include the use of specific reagents and reaction conditionsThe industrial production methods for A-348441 are designed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
A-348441 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may result in reduced forms of the compound .
Scientific Research Applications
A-348441 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying glucocorticoid receptor interactions. In biology, it is used to investigate the effects of glucocorticoid receptor modulation on cellular processes. In medicine, A-348441 is being explored as a potential treatment for type 2 diabetes due to its ability to regulate glucose output and improve insulin sensitivity. In industry, it is used in the development of new therapeutic agents targeting glucocorticoid receptors .
Mechanism of Action
A-348441 exerts its effects by targeting the glucocorticoid receptor within the liver. This receptor is known to play a crucial role in regulating glucose metabolism. By binding to the glucocorticoid receptor, A-348441 modulates its activity, leading to a reduction in hepatic glucose output and improvements in insulin sensitivity. The compound also possesses binding activity to the progesterone receptor, although it is pharmacologically selective for the liver, minimizing potential side effects in other parts of the body .
Comparison with Similar Compounds
A-348441 is unique in its selective targeting of the glucocorticoid receptor within the liver. This selectivity sets it apart from other compounds that may have broader systemic effects. Similar compounds include other glucocorticoid receptor modulators, such as methane sulphonamides and benzopyranoquinolines. A-348441’s liver-specific activity and its ability to improve insulin sensitivity without causing weight gain make it a promising candidate for the treatment of type 2 diabetes .
Properties
Molecular Formula |
C54H75NO7 |
|---|---|
Molecular Weight |
850.2 g/mol |
IUPAC Name |
(4R)-4-[(3S,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-[2-[4-[(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]-N-methylanilino]ethoxy]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C54H75NO7/c1-7-22-54(61)24-21-43-40-15-11-34-27-37(56)14-16-39(34)49(40)41(31-52(43,54)4)33-9-12-36(13-10-33)55(6)25-26-62-38-20-23-51(3)35(28-38)29-46(57)50-44-18-17-42(32(2)8-19-48(59)60)53(44,5)47(58)30-45(50)51/h9-10,12-13,27,32,35,38,40-47,50,57-58,61H,8,11,14-21,23-26,28-31H2,1-6H3,(H,59,60)/t32-,35+,38+,40+,41-,42-,43+,44+,45+,46-,47+,50+,51+,52+,53-,54+/m1/s1 |
InChI Key |
LEUWECPXLBIBOF-NZWIZOFBSA-N |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)CCO[C@H]6CC[C@]7([C@@H](C6)C[C@H]([C@@H]8[C@@H]7C[C@@H]([C@]9([C@H]8CC[C@@H]9[C@H](C)CCC(=O)O)C)O)O)C)C)O |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)CCOC6CCC7(C(C6)CC(C8C7CC(C9(C8CCC9C(C)CCC(=O)O)C)O)O)C)C)O |
Synonyms |
(3b,5b,7a,12a)-7,12-dihydroxy-3-(2-((4-((11b,17b)-17-hydroxy-3-oxo-17-prop-1-ynylestra-4,9-dien-11-yl) phenyl)(methyl)amino)ethoxy)cholan-24-oic acid A-348441 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B1242911.png)
![N-[(E)-[4-(2,3-dichloroanilino)-4-oxobutan-2-ylidene]amino]-2-methylbenzamide](/img/structure/B1242912.png)
![4-[(E)-[(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B1242913.png)
![2-(2-furyl)-3-{[(1E)-2-furylmethylene]amino}-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B1242914.png)

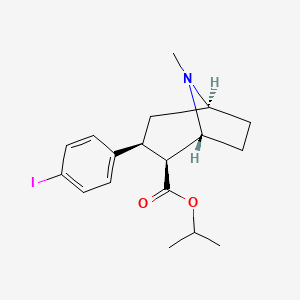
![5-(diaminomethylideneamino)-2-[[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)-1-oxobutyl]amino]pentanoic acid methyl ester](/img/structure/B1242917.png)
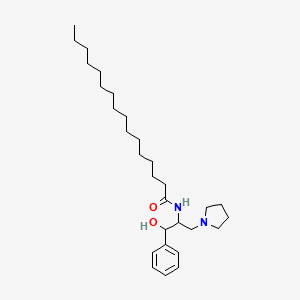
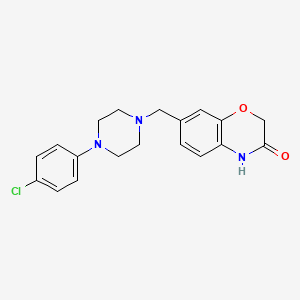
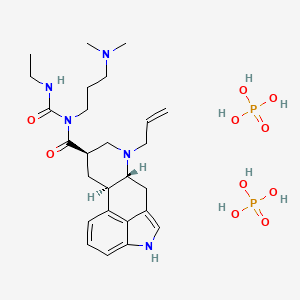
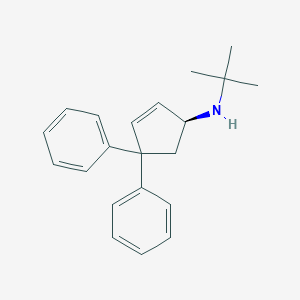
![(3AR,7AR)-OCTAHYDRO-2-[1-IMINO-2-(2-METHOXYPHENYL)ETHYL]-7,7-DIPHENYL-4H-ISOINDOL-4-ONE](/img/structure/B1242926.png)
